O-Ethyl-L-tyrosine methyl ester HCl
CAS No.:
Cat. No.: VC13647093
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClNO3 |
|---|---|
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 |
| Standard InChI Key | UYGODNPCESCJDT-MERQFXBCSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl |
| SMILES | CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl |
Introduction
Chemical Identity and Structural Features
O-Ethyl-L-tyrosine methyl ester hydrochloride (CHClNO) is a white crystalline solid with a molecular weight of 275.73 g/mol. Its structure features an ethyl ether group at the phenolic hydroxyl position of L-tyrosine and a methyl ester at the α-carboxyl group, with the hydrochloride salt enhancing solubility in polar solvents. The compound’s stereochemistry retains the L-configuration of the parent amino acid, critical for maintaining biological compatibility .
Synthesis and Industrial Preparation
Synthetic Route Overview
The synthesis of O-Ethyl-L-tyrosine methyl ester hydrochloride involves three sequential steps: esterification, etherification, and salt formation. A patented method (CN112920086A) outlines an optimized pathway with high yield and purity :
-
Esterification of L-Tyrosine:
L-Tyrosine is reacted with methanol in the presence of thionyl chloride (SOCl) under reflux conditions. This step converts the α-carboxyl group into a methyl ester, yielding L-tyrosine methyl ester hydrochloride. -
Etherification of the Phenolic Hydroxyl Group:
The phenolic hydroxyl group undergoes alkylation using ethanol in the presence of triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD). This Mitsunobu reaction substitutes the hydroxyl with an ethyl group. -
Hydrochloride Salt Formation:
The product is treated with hydrochloric acid to form the stable hydrochloride salt, enhancing crystallinity and solubility.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to maintain precise temperature control during esterification and etherification. Purification involves recrystallization from ethanol-diethyl ether mixtures, achieving >99% purity. Key process parameters include:
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–70°C (esterification) |
| Catalyst | Thionyl chloride |
| Solvent | Methanol, tetrahydrofuran |
| Purity (HPLC) | ≥99.3% |
Physicochemical Characterization
Analytical Techniques
The compound’s identity and purity are verified using:
-
High-Performance Liquid Chromatography (HPLC): Retention time comparison against standards confirms purity ≥99% .
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (ESI-MS): Molecular ion [M+H] observed at m/z 276.1 .
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL), methanol, and dimethyl sulfoxide (DMSO).
-
Stability: Stable at −20°C for >12 months; hydrolyzes in aqueous solutions at pH >7.0.
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a protected tyrosine analogue in solid-phase peptide synthesis (SPPS). Its ethyl ether group prevents unwanted side reactions during coupling, while the methyl ester allows selective deprotection under mild basic conditions .
Prodrug Development
As a prodrug candidate, the methyl ester enhances membrane permeability, enabling intracellular hydrolysis to release active L-tyrosine derivatives. Preclinical studies suggest potential in dopamine replacement therapies for Parkinson’s disease .
Comparative Analysis with Analogues
| Compound | Modification | Solubility (HO) | Bioavailability |
|---|---|---|---|
| O-Ethyl-L-tyrosine methyl ester HCl | Ethyl ether, methyl ester | High | Moderate |
| L-Tyrosine ethyl ester HCl | Ethyl ester | Moderate | High |
| O-Methyl-L-tyrosine HCl | Methyl ether | Low | Low |
Challenges and Future Directions
Current limitations include the compound’s susceptibility to enzymatic hydrolysis in vivo, necessitating further structural optimization. Future research may explore:
-
Co-crystallization Techniques: To enhance stability.
-
Targeted Delivery Systems: Liposomal encapsulation to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume